4-(3-methoxy-2-naphthoyl)morpholine
Description
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-15-11-13-5-3-2-4-12(13)10-14(15)16(18)17-6-8-20-9-7-17/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDICNRCTGVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3-methoxy-2-naphthoyl)morpholine with structurally and functionally related morpholine derivatives, focusing on substituents, synthesis, physical properties, and applications.
Table 1: Structural and Functional Comparison
Physical and Spectroscopic Properties
- Melting Points : Sulfonyl derivatives like 4-[(4-methoxyphenyl)sulfonyl]morpholine exhibit melting points of 109–110°C, whereas thiazole-containing compounds (e.g., VPC-14449) are typically oils or amorphous solids .
- Spectroscopy : The methoxy and naphthoyl groups in 4-(3-methoxy-2-naphthoyl)morpholine would show characteristic IR peaks at ~1103 cm⁻¹ (C-O stretching) and ~1650 cm⁻¹ (C=O), similar to 4-(benzenesulfonyl)morpholine’s Raman spectra under pressure .
Key Research Findings and Discrepancies
- Structural Corrections : Misreporting of substituent positions (e.g., VPC-14449’s imidazole bromination pattern) significantly alters biological activity, underscoring the need for rigorous NMR validation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-(3-methoxy-2-naphthoyl)morpholine, and how can reaction conditions be optimized?
- The synthesis typically involves coupling the 3-methoxy-2-naphthoic acid derivative with morpholine under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.
- Reaction with morpholine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere.
- Purification via column chromatography or recrystallization to achieve high purity (>95%) .
- Optimization parameters: Temperature control (0–25°C), stoichiometric ratios (1:1.2 acid/morpholine), and catalysts (e.g., DMAP for accelerated coupling) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the naphthoyl aromatic protons (δ 7.2–8.5 ppm) and morpholine ring protons (δ 3.4–3.8 ppm). Methoxy groups appear as singlets near δ 3.9 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O) vibrations at ~1100 cm⁻¹ .
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include R-factor (<5%) and bond-length/angle accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or kinases) to assess affinity (Ki values) .
- Enzyme Inhibition : Fluorescence-based assays for evaluating inhibition of targets like cyclooxygenase (COX) or acetylcholinesterase .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or β-adrenergic receptors) .
- Kinetic Analysis : Measure time-dependent inhibition (e.g., pre-incubation experiments) to distinguish competitive vs. non-competitive mechanisms .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to understand driving forces .
Q. What strategies are effective for structure-activity relationship (SAR) studies of morpholine derivatives?
- Analog Synthesis : Modify substituents on the naphthoyl ring (e.g., halogens, methoxy positional isomers) and morpholine (e.g., N-alkylation) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., carbonyl, methoxy) using 3D-QSAR models .
- In Silico Screening : Virtual libraries of derivatives can predict bioavailability (SwissADME) and toxicity (ProTox-II) .
Q. How should researchers resolve contradictions in reported biological activities or synthetic yields?
- Reproducibility Protocols : Standardize assays (e.g., ATP-based viability tests vs. MTT) and solvent systems (DMSO concentration ≤0.1%) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for variability .
- Advanced Characterization : Use LC-MS to verify compound integrity in biological assays, ruling out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
